molecular formula C54H92O22 B2530241 Gynosaponin V CAS No. 1207861-73-1

Gynosaponin V

Cat. No.: B2530241
CAS No.: 1207861-73-1
M. Wt: 1093.308
InChI Key: NSBBZPLOZQNGDH-WJILVWOPSA-N
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Description

Gynosaponin V (CAS: 1207861-73-1) is a triterpenoid saponin classified under the broader family of gynosaponins derived from plants such as Gynostemma pentaphyllum and Panax species.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O22/c1-23(2)11-10-15-54(9,76-49-45(41(66)37(62)29(22-57)72-49)75-46-42(67)38(63)34(59)24(3)69-46)25-12-17-53(8)33(25)26(58)19-31-51(6)16-14-32(50(4,5)30(51)13-18-52(31,53)7)73-48-44(40(65)36(61)28(21-56)71-48)74-47-43(68)39(64)35(60)27(20-55)70-47/h11,24-49,55-68H,10,12-22H2,1-9H3/t24-,25-,26+,27+,28+,29+,30-,31?,32-,33-,34-,35+,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-,49-,51-,52+,53+,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBZPLOZQNGDH-WJILVWOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](CC5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gynosaponins, including Gynosaponin V, typically involves extraction from Gynostemma pentaphyllum. The process includes:

Industrial Production Methods

Industrial production methods for this compound follow similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Gynosaponin V undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Gynosaponin V has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of saponins and their derivatives.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of Gynosaponin V involves its interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Gynosaponin V with structurally or functionally related saponins:

Compound Source Structural Features Biological Activities Key Research Findings
This compound Gynostemma pentaphyllum Triterpenoid skeleton (specific structure undefined) Potential applications in life sciences (exact mechanisms understudied) Limited direct studies; inferred activities based on structural analogs.
Gynosaponin TR1 Gynostemma pentaphyllum Dammarane-type; 2α,3β,12β,24(S)-pentahydroxyl groups; β-D-glucopyranoside at C-20 LXRα agonist; enhances cholesterol efflux via ABCA1/ApoE upregulation in macrophages Selectively activates LXRα over LXRβ at 10 µM; no significant effects on methanogenesis.
Gynosaponin TN1 Wild ginseng 2α,3β,12β-trihydroxydammar-24-ene; 2.5-methanol solvate Neuroprotective effects in Parkinson’s disease models Isolated from butanol fractions of G. pentaphyllum; mitigates oxidative stress .
Panax Saponins Panax ginseng Oleanane or dammarane backbones with varied glycosylation Immunomodulatory, anti-cancer, and anti-diabetic properties Over 60 variants identified; activity depends on glycosylation patterns .
Justicisaponin I Justicia simplex Triterpenoid saponin (structure unspecified) Anti-microbial and anti-inflammatory properties Limited mechanistic studies; primarily explored in ethnopharmacology.
Soyasaponin A1 Soybean (Glycine max) Oleanane backbone with glucuronic acid and arabinose residues Anti-oxidant, hepatoprotective, and anti-viral effects Modulates lipid metabolism via PPAR pathways; distinct from gynosaponins in sugar moieties.

Key Structural Differences and Functional Implications

Backbone Variability: Gynosaponins (V, TR1, TN1) primarily feature dammarane-type triterpenoid skeletons, whereas Panax saponins include both dammarane and oleanane backbones . Soyasaponin A1 uses an oleanane backbone, which alters receptor binding specificity compared to dammarane-based gynosaponins .

Glycosylation Patterns: Gynosaponin TR1 has a single β-D-glucopyranoside at C-20, while TN1 lacks additional glycosylation beyond its solvate structure . The number and position of sugar groups influence solubility, bioavailability, and target specificity. For example, Soyasaponin A1’s glucuronic acid moiety enhances its anti-inflammatory activity .

Functional Divergence: Methanogenesis Inhibition: Gynosaponins (e.g., PMCG-coated variants) reduce ruminal methane production by suppressing methanogen populations, but this effect is transient and formulation-dependent . In contrast, Soyasaponin A1 and Panax saponins show negligible effects on methanogenesis. Receptor Specificity: Gynosaponin TR1 activates LXRα selectively, while Panax saponins like ginsenoside Rg1 modulate glucocorticoid receptors .

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